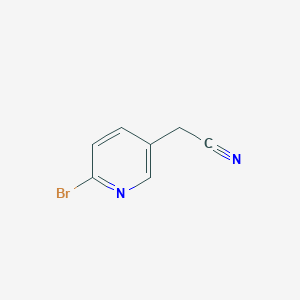

2-(6-Bromopyridin-3-YL)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBARTMXUVSCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590133 | |

| Record name | (6-Bromopyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144873-99-4 | |

| Record name | 6-Bromo-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144873-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromopyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-bromopyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(6-Bromopyridin-3-YL)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(6-Bromopyridin-3-YL)acetonitrile, a key heterocyclic building block in modern drug discovery and development. The document details a robust and scalable two-step synthetic pathway, beginning with the regioselective radical bromination of 6-bromo-3-methylpyridine, followed by a nucleophilic cyanation. The causality behind experimental choices, detailed step-by-step protocols, safety considerations, and purification strategies are discussed to provide researchers with a self-validating and field-proven methodology. This guide is intended for an audience of researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Strategic Importance of this compound

This compound is a strategically important intermediate in medicinal chemistry. Its structure incorporates three key features that make it a versatile scaffold for the synthesis of complex molecular architectures:

-

A Pyridine Core: A privileged heterocycle present in numerous approved pharmaceuticals.

-

A Bromo Substituent: An ideal handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

An Acetonitrile Moiety: A versatile functional group that can be hydrolyzed to a carboxylic acid[1], reduced to an amine, or used to construct more complex heterocyclic systems.

The molecule has been identified as a derivative of pyridine and has shown potential as an acetylcholine receptor ligand. Its utility as a building block is critical for constructing libraries of compounds for screening and developing novel therapeutic agents for a range of diseases, including inflammatory conditions and cancer.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of the target compound is paramount for safe handling, reaction design, and purification.

| Property | Value | Reference(s) |

| CAS Number | 144873-99-4 | [4] |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 329.7 ± 27.0 °C (Predicted) | [5] |

| Storage | 2-8°C, under inert atmosphere | [4] |

Safety Profile: this compound is classified as a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Impermeable gloves, safety goggles with side shields or a face shield, and a lab coat are mandatory.

The Recommended Synthetic Pathway: A Two-Step Approach

The most direct and industrially scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 6-bromo-3-methylpyridine (also known as 2-bromo-5-picoline).

-

Step 1: Radical Bromination. The benzylic position of 6-bromo-3-methylpyridine is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator to yield the key intermediate, 6-bromo-3-(bromomethyl)pyridine.

-

Step 2: Nucleophilic Cyanation. The resulting benzylic bromide is then converted to the target acetonitrile via a nucleophilic substitution reaction (SN2) with sodium cyanide.

This pathway is favored due to its high regioselectivity, use of readily available reagents, and straightforward execution.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-3-(bromomethyl)pyridine

Causality and Rationale: The Wohl-Ziegler reaction provides a reliable method for the bromination of benzylic C-H bonds. N-Bromosuccinimide (NBS) is the reagent of choice as it maintains a low, steady-state concentration of molecular bromine (Br₂), which favors the radical substitution pathway over competitive electrophilic aromatic bromination.[6] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction.[7][8] An inert, non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used.

Protocol:

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet.

-

Reagents:

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromo-3-methylpyridine (e.g., 10.0 g, 58.1 mmol) and carbon tetrachloride (e.g., 200 mL).

-

Add N-Bromosuccinimide (10.3 g, 58.1 mmol) and AIBN (0.95 g, 5.8 mmol).[8]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[8]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude 6-bromo-3-(bromomethyl)pyridine as a solid. This crude product is often used in the next step without further purification, though NMR analysis is recommended to assess purity.[8]

-

Step 2: Synthesis of this compound

Causality and Rationale: This step is a classic SN2 nucleophilic substitution.[9][10][11][12] The highly nucleophilic cyanide anion (CN⁻) displaces the bromide leaving group from the benzylic carbon of the intermediate. A polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is crucial.[13] These solvents effectively solvate the sodium cation (Na⁺) while leaving the cyanide anion relatively "naked" and highly reactive, thereby accelerating the reaction rate.[13]

Critical Safety Note: Sodium Cyanide (NaCN) is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14][15][16][17] It must be handled with extreme caution in a fume hood using appropriate PPE. [16] Never allow sodium cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[16][17]

Protocol:

-

Equipment: Three-neck round-bottom flask, thermometer, magnetic stirrer, heating mantle, nitrogen inlet.

-

Reagents:

-

Crude 6-bromo-3-(bromomethyl)pyridine (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)[18]

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

-

Procedure:

-

To a dry three-neck flask under a nitrogen atmosphere, add sodium cyanide (e.g., 3.4 g, 69.7 mmol) and anhydrous DMSO (e.g., 100 mL).

-

Stir the suspension and heat to 80°C.

-

Dissolve the crude 6-bromo-3-(bromomethyl)pyridine (from Step 1, ~58.1 mmol) in a minimal amount of anhydrous DMSO (e.g., 50 mL).

-

Add the solution of the bromide dropwise to the heated NaCN suspension over 30 minutes. A mild exotherm may be observed.

-

Maintain the reaction temperature at 80°C and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting bromide is no longer visible.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water (e.g., 500 mL). This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Dry the crude product under vacuum.

-

Purification and Characterization

The crude this compound typically requires purification to achieve high purity (>98%). Flash column chromatography is the most effective method.[19]

Purification Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent (e.g., 10% EtOAc/Hexanes) and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results with literature data.

Experimental Workflow and Logic

The entire process, from reaction setup to final product isolation, follows a logical sequence designed to maximize yield and purity while ensuring safety.

References

- CyanoGen (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

- National Research Council (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- United Chemical (2024). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

- Northwestern University (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

- ACS Publications (n.d.). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline. [Link]

- Elsevier (2014).

- Pearson (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]

- PubChem (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid. [Link]

- Google Patents (n.d.).

- The Chem Space (2024).

- ResearchGate (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,.... [Link]

- Patsnap (n.d.). Synthesis method of 3-bromo-5-methylpyridine. [Link]

- ACS Publications (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. [Link]

- Chemistry university (2021).

- Wikipedia (n.d.).

- PrepChem (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. [Link]

- Course Hero (n.d.). Organic Reactions Nucleophilic Substitution. [Link]

- Utah Tech University (n.d.). Nucleophilic Substitution. [Link]

- Organic Chemistry Portal (n.d.). Rosenmund-von Braun Reaction. [Link]

- Organic Chemistry Portal (n.d.). N-Bromosuccinimide (NBS). [Link]

- Organic Chemistry Portal (n.d.).

- Google Patents (n.d.). CN101486676B - The preparation method of cyanomethylpyridine compound.

- Organic Syntheses (2025).

- MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

- Google Patents (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Google Patents (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Google Patents (n.d.).

- Fralin Life Sciences Institute (n.d.).

- Google Patents (n.d.).

Sources

- 1. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents [patents.google.com]

- 4. This compound | 144873-99-4 [sigmaaldrich.com]

- 5. 144873-99-4 CAS MSDS ((6-BROMO-PYRIDIN-3-YL)-ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 8. prepchem.com [prepchem.com]

- 9. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 10. Cyanation - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Substitution [chemedx.org]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. taekwang.co.kr [taekwang.co.kr]

- 15. camachem.com [camachem.com]

- 16. geneseo.edu [geneseo.edu]

- 17. uthsc.edu [uthsc.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. orgsyn.org [orgsyn.org]

- 20. fralinlifesci.vt.edu [fralinlifesci.vt.edu]

An In-Depth Technical Guide to 2-(6-Bromopyridin-3-YL)acetonitrile (CAS: 144873-99-4): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: 2-(6-Bromopyridin-3-YL)acetonitrile is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by its unique trifunctional architecture—a reactive nitrile group, a versatile brominated pyridine ring, and an acidic α-methylene bridge—this compound serves as a cornerstone for constructing complex molecular frameworks. Its most notable application is as a key intermediate in the synthesis of Varenicline, a widely prescribed smoking cessation aid. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, spectroscopic profile, safety protocols, synthetic routes, and its diverse chemical reactivity, with a special focus on its role in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Profile

This compound, also known as (6-bromo-3-pyridinyl)acetonitrile, is a solid compound under standard conditions. A thorough understanding of its chemical and physical properties is essential for its effective use in synthesis.

Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 144873-99-4 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| IUPAC Name | (6-bromo-3-pyridinyl)acetonitrile | |

| InChI Key | CTBARTMXUVSCRR-UHFFFAOYSA-N | |

| SMILES | C1=CC(=NC=C1CC#N)Br | [2] |

| MDL Number | MFCD08706175 | [1] |

Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥97-98% | [3] |

| Boiling Point | 329.7 ± 27.0 °C (Predicted) | [4] |

| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on standard principles.[5]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. A singlet with an integration of 2H would appear for the methylene (-CH₂-) protons adjacent to both the pyridine ring and the nitrile group.

-

¹³C NMR: The carbon NMR would display seven unique signals: five for the carbons of the pyridine ring, one for the methylene carbon, and one for the nitrile carbon. The carbon bearing the bromine atom would be significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted m/z values for adducts include [M+H]⁺ at 196.97089 and [M+Na]⁺ at 218.95283.[2]

Caption: Structure of this compound.

Safety, Handling, and Storage

Due to its toxicity profile, strict safety measures are imperative when handling this compound.

Hazard Identification

The compound is classified as hazardous according to GHS standards.[6]

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7] |

| Serious Eye Damage | H318 | Causes serious eye damage | [7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [1][7] |

| Signal Word | Danger | ||

| UN Number | UN3439 | TOXIC SOLID, ORGANIC, N.O.S. |

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling Practices: Avoid dust formation. Do not breathe dust.[6] Keep away from heat and sources of ignition.[6]

Storage and Stability

For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Recommended storage temperature is between 2-8°C.[1] The material should be kept away from strong oxidizing agents and strong bases.[6]

Synthetic Pathways

The synthesis of this compound typically involves the introduction of a cyanomethyl group (-CH₂CN) onto a pre-functionalized bromo-pyridine scaffold. The most direct approach is the cyanation of a suitable precursor like 2-bromo-5-(halomethyl)pyridine.

Proposed Synthesis Protocol: Cyanation of 2-Bromo-5-(chloromethyl)pyridine

This protocol describes a standard nucleophilic substitution reaction. The chloromethyl group is an excellent electrophile, and a cyanide salt serves as the nucleophile.

Materials:

-

2-Bromo-5-(chloromethyl)pyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-bromo-5-(chloromethyl)pyridine (1.0 eq) in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) portion-wise to the solution at room temperature. Causality Note: Using a slight excess of the cyanide source ensures the complete consumption of the starting material. DMSO is chosen as the solvent for its ability to dissolve ionic salts and its high boiling point, which allows for heating if necessary to drive the reaction to completion.

-

Reaction Monitoring: Stir the mixture at room temperature (or gently heat to 40-50°C if the reaction is slow) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing cold deionized water. Causality Note: Quenching with water is critical for precipitating the organic product and dissolving the inorganic cyanide salts. Extreme caution must be exercised as residual acid could generate toxic HCN gas.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine solution to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound arises from its three distinct reactive sites, allowing for sequential and regioselective modifications.

Reactions at the Nitrile Moiety

The cyano group is a versatile functional handle that can be readily converted into other important functionalities.[8]

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding (6-bromopyridin-3-yl)acetic acid.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to a primary amine, forming 2-(6-bromopyridin-3-yl)ethanamine.

Transformations of the Pyridine Ring via Cross-Coupling

The bromine atom at the C6 position of the pyridine ring is ideally positioned for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[9]

Caption: A logical workflow for catalyst selection and optimization.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl or heteroaryl group.

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon). Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Causality Note: The base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system is often required to dissolve both the organic substrate and the inorganic base.

-

Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours until TLC or LC-MS indicates consumption of the starting material.

-

Workup and Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the coupled product.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Functionalization at the α-Methylene Bridge

The protons of the methylene group are acidic due to the electron-withdrawing effects of both the adjacent pyridine ring and the nitrile group.[10] This allows for deprotonation with a suitable base (e.g., NaH, LDA) to form a carbanion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) in alkylation or condensation reactions.

Key Application: Synthesis of Varenicline

The most significant industrial application of this compound is as a late-stage intermediate in the synthesis of Varenicline (Chantix®), a partial agonist for nicotinic acetylcholine receptors used for smoking cessation.[11][12][13][14]

Synthetic Workflow to Varenicline

The synthesis involves a sequence of reactions where the nitrile and bromo functionalities are transformed to construct the final polycyclic structure of Varenicline. A simplified, conceptual pathway is outlined below.

Caption: Simplified workflow from the title compound to Varenicline.

The actual industrial synthesis is complex, often involving protection/deprotection steps and specific cyclization strategies to build the rigid tetracyclic core of Varenicline.[11][13] The initial reduction of the nitrile to the corresponding amine is a critical first step, followed by intricate cyclization cascades.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is firmly established in the pharmaceutical industry. Its trifunctional nature provides a rich platform for synthetic chemists to perform diverse and regioselective transformations. While its role in the Varenicline synthesis is paramount, its utility as a versatile building block for exploring novel chemical space ensures its continued relevance in drug discovery and development for years to come.

References

- Chemical Label this compound.

- This compound. Yuhan Pharmaceutical. [Link]

- This compound. PubChemLite. [Link]

- Spectrometric Identification of Organic Compounds. Wiley. [Link]

- Copper-Catalyzed Cyan

- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

- Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH. [Link]

- Process for preparing varenicline and intermediates for use therein.

- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

- CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.

- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.

- Synthesis method of 3-bromo-5-methylpyridine.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. MDPI. [Link]

Sources

- 1. 144873-99-4|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

- 3. 112575-11-8 Cas No. | 2-(6-bromopyridin-2-yl)acetonitrile | Apollo [store.apolloscientific.co.uk]

- 4. 144873-99-4 CAS MSDS ((6-BROMO-PYRIDIN-3-YL)-ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. fishersci.com [fishersci.com]

- 7. chemical-label.com [chemical-label.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 14. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

Introduction: Contextualizing 2-(6-Bromopyridin-3-YL)acetonitrile in Modern Drug Discovery

An In-Depth Technical Guide to the Physical Properties of 2-(6-Bromopyridin-3-YL)acetonitrile

In the landscape of pharmaceutical research and development, halogenated heterocyclic compounds serve as foundational scaffolds for a multitude of therapeutic agents. Among these, this compound (CAS No. 144873-99-4) emerges as a key intermediate, valued for its versatile reactivity. The presence of the bromine atom at the 6-position of the pyridine ring, coupled with the nucleophilic potential of the acetonitrile group, offers synthetic chemists a dual handle for molecular elaboration. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its effective handling, characterization, and application in research settings.

Core Physicochemical Characteristics

The utility of any chemical intermediate is fundamentally tied to its physical properties. These parameters dictate storage conditions, solvent selection for reactions, and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 144873-99-4 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [2][3] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [2] |

| Boiling Point | 329.7 ± 27.0 °C (Predicted) | [2] |

| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥98% (Commercial Grade) | |

| InChI Key | CTBARTMXUVSCRR-UHFFFAOYSA-N |

Note: The boiling point and density are predicted values and should be used as an estimation pending experimental verification.

Solubility Profile & Recrystallization Strategy

While specific quantitative solubility data is not extensively published, empirical observations and the behavior of analogous structures, such as 2-(6-chloropyridin-3-yl)acetonitrile, provide a reliable working model.[4] The compound exhibits low solubility in water and is soluble in common organic solvents like dichloromethane and chloroform.

From a practical standpoint, this solubility profile is advantageous for purification. For instance, a researcher synthesizing this compound might end their workup with an extraction using dichloromethane. To achieve high purity, a recrystallization could be performed. A common and effective solvent system for a compound with this polarity profile would be a mixture of ethyl acetate and hexanes. The crude solid would be dissolved in a minimum amount of hot ethyl acetate, followed by the slow addition of hexanes until turbidity is observed. Cooling this solution slowly would then yield purified crystals of this compound. This technique is a cornerstone of organic synthesis, and its success relies on understanding these fundamental solubility characteristics.

Handling, Storage, and Safety: A Self-Validating System

The safe and effective use of this compound requires stringent adherence to safety protocols, dictated by its hazard profile. The compound is classified as toxic if swallowed and causes serious skin and eye irritation.[5]

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

A self-validating safety workflow is not merely about following rules, but understanding the causality behind them. The diagram below outlines the mandatory safety protocol for handling this compound.

Caption: Safe handling workflow for this compound.

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at refrigerated temperatures (2-8°C).[1][2] This is critical to prevent degradation from atmospheric moisture and oxygen, ensuring the integrity of the material for future use.

Experimental Protocol: ¹H NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. The following protocol details the steps for acquiring a standard proton (¹H) NMR spectrum of this compound.

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials:

-

This compound sample (approx. 5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)[6]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound and transfer it into a clean, dry NMR tube. The causality here is that this concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.

-

Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube. CDCl₃ is chosen as the solvent because it is capable of dissolving the compound and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of the analyte. TMS is the universally accepted internal standard, defined as 0.00 ppm.

-

Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution is required for high-resolution spectra.

-

-

Spectrometer Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃. This step is crucial as it compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This is perhaps the most critical step for obtaining sharp, well-resolved peaks. Poor shimming leads to broad, distorted signals, making interpretation difficult or impossible.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer would be:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 (adjust as needed for signal-to-noise)

-

-

-

Data Processing & Interpretation:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of protons in the molecule.

-

Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to confirm that the spectrum is consistent with the structure of this compound.

-

References

- Chemical Safety. (n.d.). This compound Safety Information.

- Organic & Biomolecular Chemistry. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides.

- PubChemLite. (n.d.). This compound.

- Nanjing Finechem Holding Co.,Limited. (n.d.). 2-(6-Chloropyridin-3-Yl)Acetonitrile.

Sources

- 1. 144873-99-4|this compound|BLD Pharm [bldpharm.com]

- 2. 144873-99-4 CAS MSDS ((6-BROMO-PYRIDIN-3-YL)-ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

- 4. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

1H NMR spectrum of 2-(6-Bromopyridin-3-YL)acetonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(6-Bromopyridin-3-YL)acetonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure. For novel heterocyclic compounds such as this compound, ¹H NMR serves as the primary tool for structural verification and purity assessment. This compound, with its substituted pyridine core, is of interest to researchers in medicinal chemistry. Its molecular structure consists of a pyridine ring substituted with a bromine atom at the 6-position and an acetonitrile group at the 3-position.[1] Understanding its ¹H NMR spectrum is fundamental to confirming its identity and purity in any research or development setting.

This guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, offers a robust protocol for its acquisition, and explains the underlying principles that govern the spectral output.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule has two key regions: the aromatic pyridine ring and the aliphatic methylene group of the acetonitrile substituent. Based on established principles of NMR spectroscopy and data from related structures, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J).[2][3]

The analysis is based on the compound with the following structure:

(Note: Simplified 2D representation for proton labeling)

We anticipate four distinct signals in the proton spectrum, corresponding to the three protons on the pyridine ring (H-2, H-4, and H-5) and the two protons of the methylene group (-CH₂CN).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~8.5 | Doublet (d) or Doublet of Doublets (dd) | ~2.5 Hz | This proton is ortho to the ring nitrogen, which is strongly deshielding. It will exhibit a small meta-coupling to H-4. |

| H-4 | ~7.8 | Doublet of Doublets (dd) | ~8.0 Hz, ~2.5 Hz | H-4 is ortho to the electron-withdrawing acetonitrile group and meta to the bromine. It will show a larger ortho-coupling to H-5 and a smaller meta-coupling to H-2. |

| H-5 | ~7.4 | Doublet (d) | ~8.0 Hz | This proton is ortho to the bromine atom and will be the most upfield of the aromatic protons. It will show a large ortho-coupling to H-4. |

| -CH₂- | ~3.8 | Singlet (s) | N/A | The methylene protons are adjacent to the electron-withdrawing cyano group and the aromatic ring. They are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. The chemical shift of acetonitrile protons in D₂O is around 2.06 ppm, but attachment to the pyridine ring will shift it downfield.[4] |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and spectrometer frequency used.[5]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and well-justified experimental procedure is crucial. The following protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.

1. Sample Preparation

-

Rationale: Proper sample preparation is critical to obtaining a sharp, well-resolved spectrum. The choice of solvent is paramount; it must dissolve the sample completely and should not have signals that overlap with the analyte's signals.[3] Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good solvating power and relatively simple residual solvent peak (a singlet at ~7.26 ppm). If the compound shows poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound solid.[1]

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

-

For quantitative purposes or to have a precise chemical shift reference, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Rationale: The choice of spectrometer frequency (e.g., 400 or 500 MHz) affects spectral dispersion.[6] Higher fields provide better separation of signals. The acquisition parameters are chosen to ensure good signal-to-noise ratio and accurate integration.

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Set the following acquisition parameters:

-

Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a routine spectrum. Increase if the sample is very dilute.

-

Spectral Width: A standard range for ¹H NMR, typically from -2 to 12 ppm.

-

-

Acquire the Free Induction Decay (FID).

-

3. Data Processing

-

Rationale: The raw FID data must be mathematically processed to generate the frequency-domain spectrum that is interpretable.

-

Procedure:

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the peak multiplicities and measure the coupling constants.

-

The following diagram illustrates the general workflow for acquiring and processing the ¹H NMR spectrum.

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness and Self-Validation

The integrity of the obtained spectrum is validated through several intrinsic checks within the data itself:

-

Integration: The integral ratios of the signals should correspond to the number of protons in the molecule. For this compound, the expected ratio for the aromatic protons to the methylene protons would be 1:1:1:2.

-

Coupling Constants: The coupling constants between two coupled protons must be identical. For example, the J-value for the coupling between H-4 and H-5 must be the same whether measured from the H-4 or H-5 signal.[7]

-

Consistency with Related Structures: The observed chemical shifts and coupling patterns should be consistent with those reported for similarly substituted pyridine derivatives.[6][8][9] Any significant deviation would warrant further investigation, such as performing 2D NMR experiments (e.g., COSY) to confirm proton-proton correlations.

By adhering to the detailed protocol and performing these validation checks, researchers can be highly confident in the structural assignment of this compound.

References

- Royal Society of Chemistry. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- Royal Society of Chemistry. (n.d.). Supporting Information for a related publication.

- Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts.

- Biological Magnetic Resonance Bank. (n.d.). bmse000826 Acetonitrile.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Modgraph Consultants Ltd. (n.d.). Substituent Chemical Shifts in NMR.

Sources

- 1. This compound | 144873-99-4 [sigmaaldrich.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. bmse000826 Acetonitrile at BMRB [bmrb.io]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2-(6-Bromopyridin-3-YL)acetonitrile

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(6-Bromopyridin-3-YL)acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, the rationale behind chemical shift assignments, and a detailed protocol for experimental data acquisition.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR allows for the direct observation of the carbon framework, revealing the number of non-equivalent carbon atoms and their chemical environments.[1][2] This information is invaluable for confirming molecular structures, identifying isomers, and characterizing novel compounds in chemical synthesis and drug discovery.

The ¹³C isotope has a low natural abundance (about 1.1%) and a smaller gyromagnetic ratio compared to ¹H, which results in lower sensitivity.[2] Consequently, acquiring a ¹³C NMR spectrum typically requires a larger sample size or a greater number of scans to achieve an adequate signal-to-noise ratio.[2] Modern NMR spectrometers often employ techniques like proton decoupling to simplify the spectra by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.[2]

Predicted ¹³C NMR Data for this compound

As of the latest literature review, experimental ¹³C NMR data for this compound has not been publicly reported. However, a reliable prediction of the chemical shifts can be made based on the analysis of structurally similar compounds and established substituent effects on the pyridine ring and acetonitrile moiety. The predicted chemical shifts are presented in the table below, with the numbering of the carbon atoms corresponding to the provided molecular structure diagram.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 151.0 - 153.0 | Aromatic carbon adjacent to the nitrogen atom, expected to be significantly deshielded. |

| C3 | 128.0 - 130.0 | Aromatic carbon, influenced by the electron-withdrawing nature of the adjacent brominated carbon and the acetonitrile substituent. |

| C4 | 140.0 - 142.0 | Aromatic carbon, deshielded due to its position relative to the nitrogen and the bromine atom. |

| C5 | 122.0 - 124.0 | Aromatic carbon, expected to be shielded compared to other ring carbons due to its meta-position relative to the nitrogen. |

| C6 | 143.0 - 145.0 | Aromatic carbon directly attached to the electronegative bromine atom, leading to significant deshielding. |

| CH₂ | 22.0 - 25.0 | Aliphatic methylene carbon, with a chemical shift influenced by the adjacent aromatic ring. |

| CN | 117.0 - 119.0 | Nitrile carbon, with a characteristic chemical shift in this region.[3] |

In-Depth Analysis of Predicted Chemical Shifts

The prediction of the ¹³C NMR spectrum of this compound is grounded in the well-established principles of substituent chemical shift (SCS) effects in aromatic and heterocyclic systems.[4] The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the bromine atom, and the cyano group all play a crucial role in determining the chemical shifts of the carbon atoms.

-

Pyridine Ring Carbons (C2-C6): The carbon atoms in the pyridine ring are expected to resonate in the aromatic region of the spectrum (typically 120-160 ppm). The C2 and C6 carbons, being adjacent to the electronegative nitrogen atom, will experience the most significant deshielding. The bromine atom at the C6 position will further deshield this carbon. The chemical shifts of C3, C4, and C5 are influenced by their proximity to these electron-withdrawing groups. For comparison, the predicted chemical shifts for the structurally similar 6-Bromonicotinonitrile show a similar pattern of deshielding for the ring carbons.[5]

-

Acetonitrile Group (CH₂ and CN): The methylene carbon (CH₂) of the acetonitrile group is attached to the pyridine ring and is expected to have a chemical shift in the aliphatic region. Its proximity to the aromatic system will cause a downfield shift compared to a simple alkyl chain. The nitrile carbon (CN) has a characteristic chemical shift in the range of 110-125 ppm.[3]

Experimental Protocol for ¹³C NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetonitrile-d₃ (CD₃CN). The choice of solvent can slightly influence the chemical shifts.[6]

-

Concentration: Accurately weigh approximately 15-30 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm to encompass the expected chemical shift range.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration if quantitative analysis is desired.

-

Number of Scans: 1024-4096 scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

-

Decoupling: Use broadband proton decoupling (e.g., 'waltz16' or 'garp') to simplify the spectrum to single peaks for each carbon.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all the peaks and integrate their areas. Note that in standard proton-decoupled ¹³C NMR spectra, the peak integrals are not always directly proportional to the number of carbon atoms due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.[1]

Workflow for ¹³C NMR Analysis

Caption: A streamlined workflow for the ¹³C NMR analysis of this compound.

Conclusion

This technical guide provides a detailed predicted ¹³C NMR spectrum for this compound and a comprehensive protocol for its experimental determination. The predicted chemical shifts, based on established principles and data from analogous structures, offer a valuable reference for researchers working with this compound. The outlined experimental workflow ensures the acquisition of high-quality, reproducible ¹³C NMR data, which is essential for unambiguous structural confirmation and further research in the fields of medicinal chemistry and materials science.

References

- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. (2024-06-27).

- Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Mar;66(3):681-5.

- Predict 13C carbon NMR spectra. NMRDB.org.

- CASPRE - 13C NMR Predictor.

- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software. (2024-12-09).

- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926).

- 13C | acetonitrile-d3 | NMR Chemical Shifts. NMRS.io.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.

- 13-C NMR Chemical Shift Table.pdf.

- Acetonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 13C Carbon NMR Spectroscopy. Chemistry Steps.

- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.

- 13C NMR Chemical Shifts. Oregon State University.

- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.

- 3-Pyridylacetonitrile. LookChem.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

Sources

Mass Spectrometry Analysis of 2-(6-Bromopyridin-3-YL)acetonitrile: A Guide for Structural Confirmation and Purity Assessment

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(6-Bromopyridin-3-YL)acetonitrile, a key heterocyclic building block in pharmaceutical synthesis.[1][2][3] We move beyond standard operating procedures to detail the underlying scientific rationale for method development, from sample preparation to high-resolution and tandem mass spectrometry (MS/MS) analysis. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of this and structurally similar intermediates. We will explore the predictable isotopic patterns and fragmentation pathways that serve as a self-validating system for structural elucidation, ensuring the highest degree of confidence in analytical outcomes.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound (MW: 197.03 g/mol , Formula: C₇H₅BrN₂) is a substituted pyridine derivative frequently employed in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure, containing a brominated pyridine ring and a reactive acetonitrile group, makes it a versatile precursor for constructing more complex molecular architectures.[3][4] The purity and structural integrity of this starting material are paramount, as any impurities or isomeric variants can propagate through a synthetic route, leading to final product contamination, reduced yield, and potential safety concerns.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for molecular identification and characterization.[5][6][7] When coupled with liquid chromatography (LC), LC-MS provides a powerful platform for separating the target compound from impurities and confirming its identity with high confidence.[8][9] This guide will focus on the application of High-Resolution Mass Spectrometry (HRMS) for unambiguous elemental composition assignment and Tandem Mass Spectrometry (MS/MS) for definitive structural confirmation.[10][11][12]

Foundational Strategy: Coupling Liquid Chromatography with Mass Spectrometry

For a polar, non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice.[13] The LC system separates the analyte from the sample matrix, while the mass spectrometer provides detection and structural information.[9] Electrospray Ionization (ESI) is the preferred ionization method due to its soft nature, which minimizes in-source fragmentation and typically produces a strong signal for the protonated molecule, [M+H]⁺.[6][14]

Experimental Workflow Overview

The logical flow of analysis is critical for generating reliable and reproducible data. The process begins with meticulous sample preparation to ensure compatibility with the LC-MS system, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.

Caption: Overall analytical workflow for this compound.

Detailed Experimental Protocols

The following protocols are designed to serve as a robust starting point for method development. As a Senior Application Scientist, I stress that the causality for each step is as important as the step itself.

Sample Preparation Protocol

Rationale: Proper sample preparation is crucial to avoid instrument contamination and matrix effects which can suppress the analyte signal.[13][15] The goal is to completely dissolve the analyte in a solvent system that is compatible with both the reversed-phase LC column and the ESI process.[16][17] High concentrations of non-volatile salts or buffers must be avoided as they can foul the ion source.[15]

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same 50:50 acetonitrile/water mixture to achieve a final concentration of approximately 1-10 µg/mL. This concentration range is typically optimal for modern ESI-MS instruments, preventing detector saturation.[17]

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into an appropriate LC autosampler vial. This step is critical to remove any particulate matter that could clog the delicate tubing and injector of the LC system.[17]

Liquid Chromatography (LC) Method

Rationale: A reversed-phase LC method provides excellent separation for moderately polar compounds like our analyte. A C18 column is a versatile and robust choice. The gradient elution, starting with a high aqueous component, ensures the analyte is retained and then eluted as a sharp peak as the organic solvent concentration increases.[13]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation, offering high efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for better ESI sensitivity. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common, effective organic solvent for reversed-phase.[18] |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 min | Ensures elution of the analyte and cleans the column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2 µL | Minimizes peak broadening from the injection solvent. |

High-Resolution Mass Spectrometry (HRMS) Method

Rationale: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide exceptional mass accuracy (typically < 5 ppm).[12][19] This allows for the confident determination of the elemental composition of an ion, which is a cornerstone of compound identification in drug discovery.[5][11]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The pyridine nitrogen is basic and readily protonated.[20] |

| Mass Analyzer | TOF or Orbitrap | Required for high-resolution, accurate mass measurement. |

| Scan Range (m/z) | 50 - 500 | Covers the expected precursor ion and potential fragments/impurities. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temp. | 120 °C | Aids in desolvation of the ESI droplets. |

| Gas Temp. | 350 °C | Completes the desolvation process to yield gas-phase ions. |

Tandem Mass Spectrometry (MS/MS) Method

Rationale: Tandem MS provides a structural "fingerprint" of a molecule.[21][22] A specific precursor ion (our [M+H]⁺) is selected and fragmented via collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure, providing definitive confirmation.[6][23]

| Parameter | Recommended Setting | Rationale |

| Acquisition Mode | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS on the most intense ions from the MS1 scan. |

| Precursor Ion (m/z) | ~197.97 / 199.97 | The isotopic doublet for the protonated molecule [C₇H₆BrN₂]⁺. |

| Isolation Width | 1-2 Da | Selects the precursor ion of interest for fragmentation. |

| Collision Energy (CE) | Ramped 10-40 eV | A ramp of energies ensures a wide range of fragments are produced. |

| Activation Type | Collision-Induced Dissociation (CID) | Standard method for fragmenting small molecules.[23] |

Data Interpretation: From Isotopic Patterns to Fragmentation Pathways

The Bromine Isotopic Signature: A Built-in Confirmation

A key feature for validating the presence of bromine is its distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively).[24] This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by 2 Da.[25][26] This pattern is a powerful diagnostic tool.

Table 1: Expected HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope | Theoretical m/z | Observed m/z (example) | Mass Accuracy (ppm) |

| [C₇H₆⁷⁹BrN₂]⁺ | M | 196.9763 | 196.9760 | -1.5 |

| [C₇H₆⁸¹BrN₂]⁺ | M+2 | 198.9743 | 198.9740 | -1.5 |

Predicted Fragmentation Pathway

Understanding the fragmentation of this compound is key to its structural confirmation. The protonated molecule will likely fragment at its weakest bonds or through stable neutral losses upon collisional activation. The primary fragmentation routes are expected to be the loss of the acetonitrile group, the bromine atom, and subsequent ring fragmentation.

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Table 2: Major Predicted Fragment Ions from MS/MS Analysis

| Precursor m/z | Fragment m/z | Proposed Formula | Proposed Loss | Structural Rationale |

| 197/199 | 157/159 | [C₆H₅BrN]⁺ | CH₂CN | Cleavage of the bond between the pyridine ring and the acetonitrile methylene group. |

| 197/199 | 118 | [C₆H₅N₂]⁺ | Br• | Homolytic cleavage of the C-Br bond, resulting in a radical cation. |

| 157/159 | 78 | [C₅H₄N]⁺ | Br• | Loss of a bromine radical from the m/z 157/159 fragment. |

| 118 | 78 | [C₅H₄N]⁺ | CH₂CN | Loss of the acetonitrile group from the m/z 118 fragment. |

| 197/199 | 170/172 | [C₆H₃BrN]⁺ | HCN | Loss of hydrogen cyanide, a common fragmentation for nitriles. |

Method Validation: Ensuring Trustworthiness and Compliance

While this guide provides a scientifically sound method, for use in regulated environments such as drug development, the method must undergo formal validation.[8][27][28] This process establishes and documents that the analytical procedure is suitable for its intended purpose.[29] Key validation parameters to assess include:

-

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[28]

-

Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

-

Accuracy and Precision: Assessing the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[29]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative process. By leveraging high-resolution mass spectrometry, the elemental composition can be confirmed with a high degree of certainty. Tandem mass spectrometry provides an orthogonal confirmation, offering a detailed structural fingerprint based on predictable fragmentation pathways. The characteristic M/M+2 isotopic doublet for bromine serves as an ever-present internal validator of the analysis. This comprehensive approach, rooted in the fundamental principles of mass spectrometry and chromatography, provides the rigorous analytical data required to support confident decision-making in the fast-paced environment of pharmaceutical development.

References

- Deschamps, E., Calabrese, V., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.

- Unknown Author. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.

- Wang, J. (n.d.).

- ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery.

- Deschamps, E., Calabrese, V., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.

- Unknown Author. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.

- Unknown Author. (2006).

- Unknown Author. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Semantics Scholar.

- Kind, T., et al. (2017).

- Unknown Author. (2024). Tandem Mass Spectrometry across Platforms.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.

- Unknown Author. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

- Unknown Author. (n.d.).

- Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia.

- Calina, D., et al. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI.

- Kruve, A., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part II. Analytica Chimica Acta.

- van de Merbel, N., et al. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. PMC - NIH.

- Unknown Author. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- Unknown Author. (2014).

- Biosynth. (n.d.). This compound. Biosynth.

- Kruve, A., et al. (2015). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.

- Vogeser, M., et al. (n.d.).

- Chemistry For Everyone. (2025).

- Harvard Center for Mass Spectrometry. (n.d.).

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- Unknown Author. (n.d.). Nitrite oxidation in ion chromatography-electrospray ionization-tandem mass spectrometry (IC-ESI-MS/MS). PubMed.

- Wikipedia. (n.d.). Pyridine. Wikipedia.

- Unknown Author. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.

- Unknown Author. (n.d.).

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- BLDpharm. (n.d.). 144873-99-4|this compound. BLDpharm.

- Unknown Author. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT.

- Unknown Author. (n.d.). chemical label this compound. Unknown Source.

- Unknown Author. (n.d.). Molecular peaks of bromide compounds.

- Unknown Author. (2022). Lec-11 || Electro Spray Ionization (ESI)

- Canvas. (2023).

- BLDpharm. (n.d.). 545426-95-7|2-((6-Bromopyridin-2-yl)oxy)acetonitrile. BLDpharm.

- Unknown Author. (2025). Analysis of Protein Target Interactions of Synthetic Mixtures by Affinity-LC/MS. Semantics Scholar.

- Unknown Author. (n.d.).

- Unknown Author. (n.d.).

- BenchChem. (n.d.). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. BenchChem.

- Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

Sources

- 1. 144873-99-4|this compound|BLD Pharm [bldpharm.com]

- 2. dovepress.com [dovepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharmafocusamerica.com [pharmafocusamerica.com]

- 8. eurachem.org [eurachem.org]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 16. organomation.com [organomation.com]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. Pyridine - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 23. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 24. whitman.edu [whitman.edu]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. sisu.ut.ee [sisu.ut.ee]

- 29. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the FT-IR Spectrum of 2-(6-Bromopyridin-3-YL)acetonitrile

Introduction

2-(6-Bromopyridin-3-YL)acetonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its molecular architecture, featuring a brominated pyridine ring and a nitrile functional group, presents a unique spectroscopic signature. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique essential for the structural elucidation and quality control of such molecules.[1] It provides invaluable information by probing the vibrational modes of a molecule's constituent chemical bonds.

This technical guide offers a comprehensive analysis of the FT-IR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only a detailed interpretation of the spectral data but also the fundamental principles and a robust experimental protocol for its acquisition. The narrative synthesizes theoretical principles with practical, field-proven insights to ensure both scientific integrity and applicability.

Part 1: Molecular Structure and Fundamental Vibrational Modes